molecular formula C23H20NNaO5S2 B12757410 Sodium 11-(2-(phenylsulfonyl)aminoethyl)thio-6,11-dihydrodibenzo(b,e)oxepin-2-carboxylate H2O CAS No. 123226-87-9

Sodium 11-(2-(phenylsulfonyl)aminoethyl)thio-6,11-dihydrodibenzo(b,e)oxepin-2-carboxylate H2O

Cat. No.: B12757410
CAS No.: 123226-87-9
M. Wt: 477.5 g/mol
InChI Key: DAFIQPUPSXIZJB-UHFFFAOYSA-M
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Description

Sodium 11-(2-(phenylsulfonyl)aminoethyl)thio-6,11-dihydrodibenzo(b,e)oxepin-2-carboxylate H2O: is a complex organic compound with a molecular formula of C23H20NNaO5S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 11-(2-(phenylsulfonyl)aminoethyl)thio-6,11-dihydrodibenzo(b,e)oxepin-2-carboxylate H2O involves multiple steps. The primary synthetic route includes the reaction of dibenz[b,e]oxepin-2-carboxylic acid with 2-(phenylsulfonyl)aminoethylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often crystallized and purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium 11-(2-(phenylsulfonyl)aminoethyl)thio-6,11-dihydrodibenzo(b,e)oxepin-2-carboxylate H2O undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Sodium 11-(2-(phenylsulfonyl)aminoethyl)thio-6,11-dihydrodibenzo(b,e)oxepin-2-carboxylate H2O has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 11-(2-(phenylsulfonyl)aminoethyl)thio-6,11-dihydrodibenzo(b,e)oxepin-2-carboxylate H2O involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of histamine receptors, thereby reducing allergic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Sodium 11-(2-(phenylsulfonyl)aminoethyl)thio-6,11-dihydrodibenzo(b,e)oxepin-2-carboxylate H2O lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

123226-87-9

Molecular Formula

C23H20NNaO5S2

Molecular Weight

477.5 g/mol

IUPAC Name

sodium;11-[2-(benzenesulfonamido)ethylsulfanyl]-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate

InChI

InChI=1S/C23H21NO5S2.Na/c25-23(26)16-10-11-21-20(14-16)22(19-9-5-4-6-17(19)15-29-21)30-13-12-24-31(27,28)18-7-2-1-3-8-18;/h1-11,14,22,24H,12-13,15H2,(H,25,26);/q;+1/p-1

InChI Key

DAFIQPUPSXIZJB-UHFFFAOYSA-M

Canonical SMILES

C1C2=CC=CC=C2C(C3=C(O1)C=CC(=C3)C(=O)[O-])SCCNS(=O)(=O)C4=CC=CC=C4.[Na+]

Origin of Product

United States

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